molecular formula C17H22N2O B10871541 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]

Cat. No.: B10871541
M. Wt: 270.37 g/mol
InChI Key: VFZZDTYOYBISRU-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and animals. This particular compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] typically involves the Pictet-Spengler cyclization of tryptamine derivatives with suitable aldehydes or ketones. This reaction is catalyzed by acids such as phosphoric acid, acetic acid, or even natural acids like lemon juice . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced beta-carboline derivatives.

    Substitution: Formation of various substituted beta-carboline compounds.

Scientific Research Applications

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1’-cyclohexane] is unique due to its spiro structure, which imparts distinct chemical and biological properties compared to other beta-carbolines. This structural feature may enhance its stability and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]

InChI

InChI=1S/C17H22N2O/c1-20-12-5-6-15-14(11-12)13-7-10-18-17(16(13)19-15)8-3-2-4-9-17/h5-6,11,18-19H,2-4,7-10H2,1H3

InChI Key

VFZZDTYOYBISRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC34CCCCC4

Origin of Product

United States

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